molecular formula C18H12Cl2O2 B2710993 2-[(2,4-Dichlorobenzyl)oxy]-1-naphthaldehyde CAS No. 321432-08-0

2-[(2,4-Dichlorobenzyl)oxy]-1-naphthaldehyde

Cat. No. B2710993
CAS RN: 321432-08-0
M. Wt: 331.19
InChI Key: MBLSKTHLXLXJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(2,4-Dichlorobenzyl)oxy]-1-naphthaldehyde” is a chemical compound with the molecular formula C18H12Cl2O2 . It is used in biochemical research .


Molecular Structure Analysis

The molecule contains a total of 36 bonds. There are 24 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 1 double bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aldehyde (aromatic), and 1 ether (aromatic) .

Scientific Research Applications

Novel Synthesis Methods

  • Benzannulation of 1,7-diynes : A study by Wang et al. (2017) explored a novel I2-mediated benzannulation of 1,7-diyne to produce 1-aroyl-2-naphthaldehydes, which were then applied in synthesizing fused aza-heterocyclic compounds like benzo[e]isoindol-3-ones and benzo[e]benzo[4,5]imidazo[2,1-a]isoindoles (Wang et al., 2017).

Antimicrobial Applications

  • Synthesis and Antimicrobial Evaluation : Yadav et al. (2017) synthesized a series of 2-((1-substituted-1H-1,2,3-triazol-4-yl)-1-naphthaldehydes, which exhibited significant antimicrobial activity, particularly against bacterial strains (Yadav et al., 2017).

Photodegradation Studies

  • Photodegradation in Water : Climent and Miranda (1997) examined the photochemical transformations of 2-naphthoxyacetic acid in aqueous solutions, revealing insights into photolytic cleavage processes (Climent & Miranda, 1997).

Fluorescent Sensing Applications

  • Fluorescent Sensor for Cyanide Detection : A study by Wang et al. (2015) developed 2-Hydroxy-1-naphthaldehyde oxime as a chemosensor for cyanide anion, demonstrating enhanced fluorescence and red-shift in the presence of cyanide (Wang et al., 2015).

Chemical Synthesis Applications

  • Synthesis of Isoxazole and Oxazine Ring Systems : Supsana et al. (2000) described a one-pot synthesis method for isomeric naphtho[1,2-d]isoxazole 2-oxide and naphtho[1,8-de][1,2]oxazine using 2-Hydroxy-1-naphthaldehyde oxime (Supsana et al., 2000).

Chemosensors Development

  • Building Block for Chemosensors : Das and Goswami (2017) reviewed the use of 2-Hydroxy-1-naphthaldehyde in the development of fluorescent chemosensors for detecting various cations and anions, as well as toxic species and nerve agents (Das & Goswami, 2017).

Mechanism of Action

While the exact mechanism of action for “2-[(2,4-Dichlorobenzyl)oxy]-1-naphthaldehyde” is not fully understood, it is known that dichlorobenzyl alcohol, a related compound, acts as a mild antiseptic with a broad spectrum for bacteria and viruses associated with mouth and throat infections .

Safety and Hazards

The compound is considered hazardous and can cause skin corrosion/irritation and serious eye damage/eye irritation . It’s important to handle it with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methoxy]naphthalene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2O2/c19-14-7-5-13(17(20)9-14)11-22-18-8-6-12-3-1-2-4-15(12)16(18)10-21/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLSKTHLXLXJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4-Dichlorobenzyl)oxy]-1-naphthaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.